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Compound of Interest

Compound Name: Isopropoxyacetic acid

Cat. No.: B1297811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isopropoxyacetic acid. Due to the limited availability of experimentally derived spectra in
public databases, this document presents a combination of predicted and characteristic
spectroscopic data. The information herein is intended to serve as a valuable resource for the
identification, characterization, and quality control of isopropoxyacetic acid in research and
development settings.

Chemical Structure and Properties
o |[UPAC Name: Isopropoxyacetic acid

« Molecular Formula: CsH1003[1]

« Molecular Weight: 118.13 g/mol [1]

o CAS Number: 33445-07-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted H NMR and 3C NMR chemical shifts,
characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry
fragmentation peaks for isopropoxyacetic acid.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1297811?utm_src=pdf-interest
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33445077
https://www.benchchem.com/product/b1297811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Chemical Shift o . Coupling
Protons Multiplicity Integration

(ppm) Constant (J)
-OH ~10-13 Singlet (broad) 1H N/A
-O-CHz- ~4.1 Singlet 2H N/A
-CH(CHs)2 ~3.7 Septet 1H ~6 Hz
-CH(CHs)2 ~1.2 Doublet 6H ~6 Hz

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Carbon Atom Chemical Shift (ppm)
C=0 ~175

-O-CH(CHs)2 ~70

-O-CHa2- ~68

-CH(CH3)2 ~22

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for
isopropoxyacetic acid.[1] Based on the functional groups present (carboxylic acid and ether),
the following characteristic absorption bands are expected:
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Absorption Range

Functional Group Intensity Description
(cm™)

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad O-H stretch
C-H (sp?) 2980 - 2850 Medium to Strong C-H stretch
C=0 (Carboxylic Acid) 1760 - 1690 Strong C=0 stretch
C-O (Ether) 1150 - 1085 Strong C-O stretch
C-O (Carboxylic Acid) 1320 - 1210 Medium C-O stretch
O-H (bend) 1440 - 1395 Medium O-H bend

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of isopropoxyacetic acid would likely be obtained using
electron ionization (El). The molecular ion peak ([M]*) is expected at m/z = 118. Key predicted
fragmentation patterns are outlined below:

miz Proposed Fragment
118 [CsH1003]* (Molecular lon)
103 [M - CHs]*

75 [M - C3Hs]*

59 [C2H302]*

45 [COOH]*

43 [C3H]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of isopropoxyacetic acid in 0.5-0.7
mL of a deuterated solvent (e.g., CDClIs, D20, or DMSO-ds) in a 5 mm NMR tube. The choice
of solvent can affect the chemical shift of the acidic proton.

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20
ppm.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of isopropoxyacetic acid between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls or CSz2) that has minimal IR
absorption in the regions of interest. Use a liquid cell with a defined path length.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Acquisition:

o

Record a background spectrum of the empty salt plates or the solvent-filled cell.

[¢]

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[¢]

spectrum to produce the final absorbance or transmittance spectrum.

[¢]

Typical range: 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid like isopropoxyacetic acid, direct injection via a
heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is
suitable.

e Gas Chromatography (for GC-MS):
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

o Injection: Inject a small volume (e.g., 1 pL) of a dilute solution of the analyte into the
heated injection port.

o Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at
10°C/min) is used to elute the compound.

e Mass Spectrometry:
o lonization: Electron lonization (El) at a standard energy of 70 eV.
o Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

o Detection: Scan a mass range of m/z 30-200 to detect the molecular ion and fragment

ions.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of isopropoxyacetic acid.

Spectroscopic Analysis
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. uality Control
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Y T
Isopropoxyacetic Acid FTIR Spectroscopy Structural Elucidation
A l
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of isopropoxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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